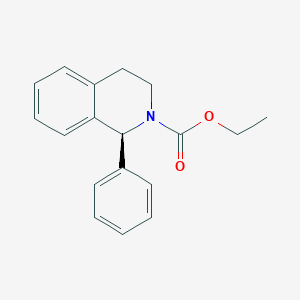

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción general

Descripción

Synthesis Analysis

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The synthesis involved heating a flask containing toluene and compound 1 at 110 °C under reflux for 2 hours. Then, substituted aniline and NaH were added, and the reaction mixture was heated at 110–120 °C .

Molecular Structure Analysis

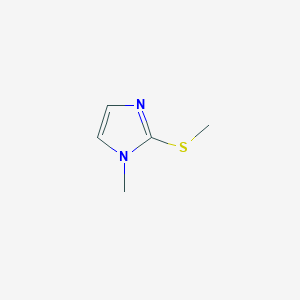

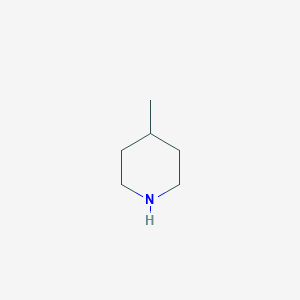

The molecular structure of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is characterized by its unique isoquinoline backbone . This structure is crucial for its diverse applications in scientific research.

Chemical Reactions Analysis

The (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” include a molecular weight of 281.349, a density of 1.1±0.1 g/cm3, a boiling point of 412.2±44.0 °C at 760 mmHg, and a flash point of 203.1±28.4 °C .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Studies have demonstrated the chemical reactivity and synthesis applications of compounds structurally related to "(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." For instance, reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles highlighted the compound's utility in producing various derivatives through pyrrole ring opening or maintaining the integrity of the pyrrole ring for different applications (Surikova et al., 2008). Moreover, crystal structure and Hirshfeld surface analysis of related compounds underscore their significance in understanding molecular interactions and designing materials with desired properties (Filali Baba et al., 2019).

Biological Activity

Related compounds have been explored for their potential biological activities, including cytotoxicity against various cancer cell lines, which could inform the development of new therapeutic agents. For example, synthesis and cytotoxicity assessments of novel annulated dihydroisoquinoline heterocycles provided insights into their potential as anticancer agents, laying the groundwork for further exploration of similar compounds (Saleh et al., 2020).

Pharmacological Applications

Research into asymmetric hydrogenation processes for the preparation of key intermediates in pharmaceutical manufacturing demonstrates the chemical's relevance in drug synthesis. For instance, the development of a catalytic imine asymmetric hydrogenation process for reducing related compounds to key intermediates shows its importance in producing clinically significant drugs (Ruzic et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648962 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

180468-42-2 | |

| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180468-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)